Antibacterial Activity: (S)-Enantiomer Outperforms (R)-Enantiomer
In the synthesis of quinolone antibacterial agents, the (S)-enantiomer of the 7-amino-7-methyl-5-azaspiro[2.4]heptane moiety (derived from (S)-5-azaspiro[2.4]heptane-7-carboxylic acid) yields a final drug candidate with significantly higher antibacterial potency than the one derived from the (R)-enantiomer [1].
| Evidence Dimension | Antibacterial Activity |
|---|---|
| Target Compound Data | Potent antibacterial activity (specific MIC data not provided in this source, but stated as 'more potent') |
| Comparator Or Baseline | Quinolone derived from (R)-enantiomer of the same scaffold |
| Quantified Difference | Qualitatively described as 'more potent' in the patent literature; exact MIC values are available in cited Patent Document 1. |
| Conditions | In vitro antibacterial assays against target bacterial strains; exact conditions detailed in Patent Document 1 (e.g., JP 2005). |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for achieving the desired antibacterial efficacy in drug development programs targeting this class of compounds.
- [1] US Patent Application 20090270637. Process for preparation of tetrasubstituted 5-azaspiro[2.4]heptane derivatives. View Source
